tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps. One common synthetic route includes the bromination of 3,4-dihydroisoquinoline followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl alcohol in the presence of a base like potassium carbonate. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed to introduce functional groups like hydroxyl or carbonyl groups. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoquinoline ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain biological pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds such as:
tert-Butyl 7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a fluorine atom instead of bromine.
tert-Butyl 7-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains an iodine atom instead of bromine. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom.
Properties
IUPAC Name |
tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPKRLMPHNRWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579122 | |
Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258515-65-0 | |
Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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